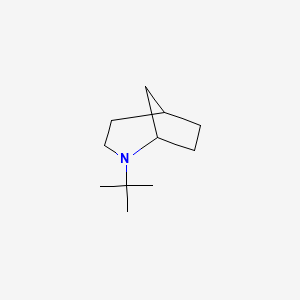
L-Cysteine, S,S'-selenobis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, S,S’-selenobis-(9CI) is a compound that features a selenium atom bridging two L-cysteine molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S,S’-selenobis-(9CI) typically involves the reaction of L-cysteine with selenium compounds. One common method is the reaction of L-cysteine with selenium dioxide (SeO2) under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the selenium bridge between the two L-cysteine molecules.
Industrial Production Methods
Industrial production of L-Cysteine, S,S’-selenobis-(9CI) often involves biotechnological approaches, such as fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing L-cysteine, which is then chemically reacted with selenium compounds to form the desired product. This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, S,S’-selenobis-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines, which can replace the selenium atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Cysteine, S,S’-selenobis-(9CI) can lead to the formation of disulfide-linked cysteine derivatives, while reduction can yield free L-cysteine and elemental selenium .
Wissenschaftliche Forschungsanwendungen
L-Cysteine, S,S’-selenobis-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of selenium-containing compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its role in redox biology and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in the treatment of selenium deficiency.
Industry: It is used in the production of dietary supplements and as an additive in animal feed to promote growth and health
Wirkmechanismus
The mechanism of action of L-Cysteine, S,S’-selenobis-(9CI) involves its ability to undergo redox reactions. The selenium atom in the compound can participate in redox cycling, which allows it to act as an antioxidant. This redox activity is crucial for its biological functions, including the protection of cells from oxidative stress. The compound can also interact with various molecular targets, such as enzymes and proteins, through the formation of disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine: A sulfur-containing amino acid that forms disulfide bonds in proteins.
L-Cystine: A dimer of L-cysteine linked by a disulfide bond.
Selenocysteine: An amino acid similar to L-cysteine but with a selenium atom replacing the sulfur atom.
Uniqueness
L-Cysteine, S,S’-selenobis-(9CI) is unique due to the presence of a selenium atom bridging two L-cysteine molecules. This selenium bridge imparts distinct chemical and biological properties to the compound, such as enhanced redox activity and potential therapeutic benefits. The compound’s ability to participate in redox reactions and form stable complexes with proteins makes it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C6H12N2O4S2Se |
|---|---|
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylselanylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O4S2Se/c7-3(5(9)10)1-13-15-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 |
InChI-Schlüssel |
VCVRJYVZIBRVAD-IMJSIDKUSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)S[Se]SC[C@@H](C(=O)O)N |
Kanonische SMILES |
C(C(C(=O)O)N)S[Se]SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
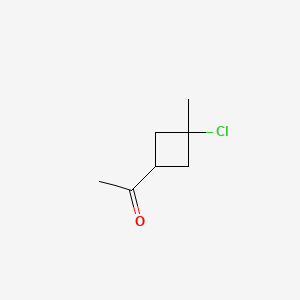
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
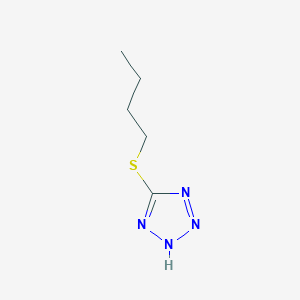

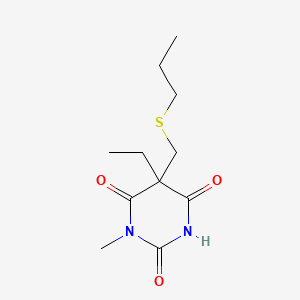
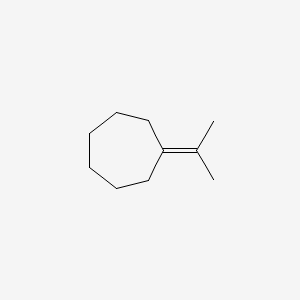
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
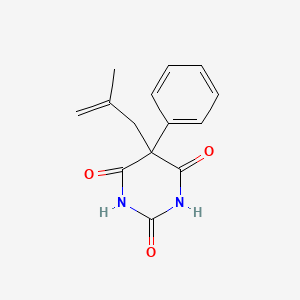
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)

